molecular formula C15H14N2O4S B2781484 Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate CAS No. 1798047-15-0

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate

Cat. No.: B2781484
CAS No.: 1798047-15-0
M. Wt: 318.35
InChI Key: ZXWAHSRQCYDQJQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is a heterocyclic compound featuring a 4-membered azetidine ring fused with a thiazole-2-yloxy substituent and a para-substituted benzoate ester. This compound’s structural complexity suggests applications in medicinal chemistry and materials science, though direct pharmacological or physicochemical data are unavailable in the provided evidence.

Properties

IUPAC Name

methyl 4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-14(19)11-4-2-10(3-5-11)13(18)17-8-12(9-17)21-15-16-6-7-22-15/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWAHSRQCYDQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The azetidine ring, known for its strain-driven reactivity, can be synthesized through the cyclization of β-amino alcohols . The final step involves the coupling of the thiazole and azetidine intermediates with a benzoate ester under appropriate reaction conditions, such as the use of a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted azetidines

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and azetidine structures have shown promising anticancer activities. For instance, derivatives of thiazole have been identified as effective inhibitors of various cancer cell lines. Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate may exhibit similar properties by interfering with cancer cell proliferation and inducing apoptosis.

Case Study : A study demonstrated that thiazole derivatives could inhibit the growth of HL60 leukemia cells with IC50 values in the micromolar range. This suggests potential for further exploration of this compound in anticancer drug development .

Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory properties. This compound could function as a lead compound for developing anti-inflammatory agents through modulation of inflammatory pathways.

Research Insight : Thiazole-based compounds have been reported to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. The thiazole ring is known for its activity against various pathogens, including bacteria and fungi.

Evidence : A review highlighted that thiazole derivatives possess significant antimicrobial activity, indicating that this compound could be effective against resistant strains of bacteria .

Synthesis and Lead Optimization

The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of the thiazole moiety. Optimizing these synthetic routes can enhance yield and purity, which are critical for pharmacological testing.

Synthetic Route Overview :

  • Formation of Azetidine : Utilizing appropriate precursors to create the azetidine structure.
  • Thiazole Integration : Introducing the thiazole group through nucleophilic substitution reactions.
  • Final Esterification : Converting the carboxylic acid derivative into the methyl ester form for improved solubility and bioavailability.

Comparison with Similar Compounds

Core Structural Differences

Compound Name Core Structure Heterocycle(s) Key Functional Groups
Target Compound Azetidine, Thiazole Thiazole (5-membered) Benzoate ester, Azetidine carbonyl
Methyl-4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate (16) Benzo[c]thiadiazole Thiadiazole (5-membered) Ethynyl, Benzoate ester
(E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) Benzodioxine, Thiadiazole Thiadiazole (5-membered) Hydrazine-carbothioamide, Dioxane
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6a) Triazole, Naphthalene Triazole (5-membered) Methoxybenzyl, Naphthalene carbothioate

Key Observations :

  • Heterocycle Electronic Profiles : Thiazole (1 sulfur, 1 nitrogen) is less electron-deficient than thiadiazole (2 nitrogens, 1 sulfur), which may influence solubility and intermolecular interactions .

Key Observations :

  • The low yield (20%) for Compound 16 highlights challenges in Pd/Cu-catalyzed cross-coupling steps, which may parallel difficulties in synthesizing the target compound’s thiazole-azetidine linkage .

Characterization Techniques

Compound Name NMR UV-Vis IR Chromatography
Target Compound Not reported Not reported Not reported Not reported
Compound 16 1H, 13C Yes Yes Column
Compound II Not specified Not specified Not specified TLC
Compound 6a Not specified Not specified Not specified TLC, GC

Key Inferences :

  • Compound 16’s characterization via NMR and UV-Vis provides a template for analyzing the target compound’s aromatic (thiazole) and ester (benzoate) protons.
  • The absence of crystallographic data (e.g., SHELX-based refinement ) in the evidence limits insights into the target’s 3D conformation.

Functional Group Reactivity

  • Benzoate Ester : Present in both the target compound and Compound 16 , this group is hydrolytically labile, suggesting shared stability concerns in aqueous environments.
  • Thiazole vs. Thiadiazole : Thiazole’s lone nitrogen may participate in hydrogen bonding, whereas thiadiazole’s dual nitrogens enhance electron-withdrawing effects, altering redox properties .

Research Implications and Gaps

  • Biological Relevance : While thiazoles are common in drug discovery (e.g., antitumor agents), the azetidine’s strain could confer unique pharmacokinetic profiles compared to thiadiazole derivatives .
  • Data Limitations : Absence of the target compound’s spectral or biological data in the evidence necessitates further experimental validation.

Biological Activity

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with azetidine and benzoic acid derivatives. The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . In studies, it was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, often surpassing that of standard antibiotics such as oxytetracycline. For example:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus7.815.6
Escherichia coli15.631.2

These results suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound exhibits anti-inflammatory activity . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro, indicating its potential for treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms of action:

  • Azetidinyl Diamides : Research on azetidinyl diamides revealed their potential as monoacylglycerol lipase inhibitors, which could play a role in managing pain and inflammation .
  • Thiazole Derivatives : Compounds containing thiazole rings have been reported to possess significant antibacterial properties. For instance, a study demonstrated that thiazole derivatives exhibited enhanced activity against various pathogens compared to control groups .
  • Combination Therapies : Investigations into combination therapies involving this compound with other antimicrobial agents showed synergistic effects, enhancing overall efficacy against resistant bacterial strains .

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